An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile
Foreword: Unveiling a Molecule of Interest
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds and functional materials.[1][2] This guide focuses on a specific, yet significant, derivative: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile . This molecule, with its unique combination of a diaryl-substituted pyrazole and a reactive acetonitrile group, presents a compelling profile for researchers in drug discovery and chemical synthesis. Its structural similarity to known therapeutic agents, such as the COX-2 inhibitor Celecoxib, further underscores its potential.[3] This document aims to provide a comprehensive technical overview of its physicochemical properties, synthesis, and analytical characterization, offering a foundational resource for scientists and developers in the field.
Molecular Identity and Structural Characteristics
At its core, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is an aromatic heterocyclic compound.[4] The structure features a central phenyl ring substituted at the 1 and 4 positions. One substituent is the 3,5-dimethyl-1H-pyrazol-1-yl group, and the other is an acetonitrile moiety.
Nomenclature and Identification
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Systematic Name: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile
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CAS Number: 956986-59-7[4]
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Molecular Formula: C₁₃H₁₃N₃[4]
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Molecular Weight: 211.26 g/mol [4]
Structural Diagram
The two-dimensional structure of the molecule is presented below, illustrating the connectivity of the atoms.
Caption: 2D structure of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile.
Physicochemical Properties: A Data-Driven Overview
Understanding the physicochemical properties of a compound is paramount for its application, particularly in drug development where factors like solubility and lipophilicity govern pharmacokinetic behavior.[1] While comprehensive experimental data for this specific molecule is not widely published, we can compile a profile from computational predictions and data from analogous structures.
Computed Properties
The following table summarizes key computed physicochemical parameters. These values are instrumental in early-stage drug discovery for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | Value | Source |
| Molecular Weight | 211.26 g/mol | [4] |
| Topological Polar Surface Area (TPSA) | 41.61 Ų | [4] |
| LogP (Octanol-Water Partition Coefficient) | 2.55522 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
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Expertise & Experience Insight: The LogP value of approximately 2.56 suggests a moderate level of lipophilicity. This is often a desirable characteristic in drug candidates, as it can facilitate passage through cell membranes without being so high as to cause poor aqueous solubility. The TPSA of 41.61 Ų is also within a favorable range for good oral bioavailability.
Physical State and Solubility (Predicted)
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Physical State: Expected to be a solid at room temperature, based on its molecular weight and aromatic nature.
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Solubility: Likely to exhibit low solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This is a common characteristic of pyrazole derivatives.
Synthesis and Characterization: A Proposed Workflow
Proposed Synthetic Pathway
A common and effective method for the synthesis of 1-arylpyrazoles is the condensation of a 1,3-dicarbonyl compound with an arylhydrazine. The acetonitrile moiety can be introduced via a nucleophilic substitution reaction.
Caption: Proposed synthesis of the target compound.
Step-by-Step Protocol:
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Reaction Setup: To a solution of 4-hydrazinophenylacetonitrile hydrochloride in a suitable solvent such as ethanol or acetic acid, add acetylacetone.
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Condensation: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
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Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[6]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Caption: Analytical workflow for compound characterization.
3.2.1 Predicted Spectroscopic Data
While experimental spectra for the target compound are not available, we can predict the key spectral features based on its structure and data from analogous compounds.
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¹H NMR Spectroscopy (Predicted):
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Aromatic Protons (Phenyl Ring): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
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Pyrazole Proton: A singlet at approximately δ 6.0-6.5 ppm for the C4-H of the pyrazole ring.
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Methylene Protons: A singlet for the -CH₂- group of the acetonitrile moiety, expected around δ 3.8-4.2 ppm.
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Methyl Protons: Two singlets for the two methyl groups on the pyrazole ring, likely in the region of δ 2.2-2.6 ppm.
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¹³C NMR Spectroscopy (Predicted):
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Nitrile Carbon (-CN): A signal in the range of δ 115-120 ppm.[7]
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Aromatic Carbons: Multiple signals in the aromatic region (δ 120-145 ppm).
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Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring. The C4 is expected around δ 105-110 ppm, while C3 and C5 will be further downfield.[8]
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Methylene Carbon (-CH₂-): A signal around δ 20-25 ppm.
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Methyl Carbons: Two signals in the aliphatic region (δ 10-15 ppm).
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-
FT-IR Spectroscopy (Predicted):
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C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.
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C=C and C=N Stretching: Aromatic and pyrazole ring stretching vibrations in the region of 1450-1600 cm⁻¹.
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C-H Stretching: Aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹.
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-
Mass Spectrometry (Predicted):
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Molecular Ion Peak (M⁺): An intense peak at m/z = 211, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Common fragmentation pathways for pyrazoles include the loss of N₂ and HCN.[9] The phenylacetonitrile moiety may lead to fragments corresponding to the loss of the nitrile group or cleavage of the methylene bridge.
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Potential Applications and Fields of Interest
The structural motifs within 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile suggest several potential applications, primarily in the realm of drug discovery.
Anti-inflammatory and Analgesic Agents
The diaryl-substituted pyrazole core is a well-established pharmacophore in anti-inflammatory drugs. The most notable example is Celecoxib, a selective COX-2 inhibitor used to treat arthritis and acute pain.[3][10] The structural similarity of the target compound to Celecoxib makes it a prime candidate for investigation as a novel anti-inflammatory or analgesic agent.
Enzyme Inhibition
Pyrazole derivatives are known to exhibit a wide range of enzyme inhibitory activities.[11] For instance, some have been identified as inhibitors of nitric oxide synthase (nNOS), phosphodiesterase 4 (PDE4), and other enzymes implicated in various disease pathways.[4] The specific substitution pattern of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile warrants screening against a panel of relevant enzymes to uncover potential therapeutic activities.
Chemical Intermediate
The acetonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. This makes the title compound a useful intermediate for the synthesis of a library of related compounds with diverse functionalities, which can then be screened for various biological activities.
Conclusion and Future Directions
2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is a compound of significant interest due to its structural relationship to known bioactive molecules. While a comprehensive experimental characterization is yet to be published, this guide provides a robust framework based on computational predictions and data from analogous structures. The proposed synthetic and analytical workflows offer a clear path for researchers to produce and validate this compound in the laboratory. Future research should focus on the experimental validation of its physicochemical properties, a thorough investigation of its pharmacological profile, and exploration of its potential as a scaffold for the development of novel therapeutic agents. The convergence of its favorable predicted drug-like properties and the proven track record of the pyrazole core suggests that 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is a promising candidate for further investigation.
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